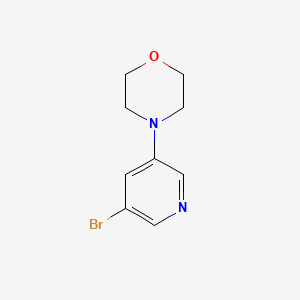

3-Bromo-5-morpholinopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(5-bromopyridin-3-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-8-5-9(7-11-6-8)12-1-3-13-4-2-12/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIOXTGXIQKWBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675209 | |

| Record name | 4-(5-Bromopyridin-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200064-13-7 | |

| Record name | 4-(5-Bromopyridin-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-5-morpholinopyridine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Bromo-5-morpholinopyridine

This compound is a heterocyclic compound of significant interest in the field of medicinal chemistry. Its structure, which combines a pyridine ring with a morpholine moiety and a bromine atom, makes it a versatile and highly valuable building block for the synthesis of complex, biologically active molecules. The pyridine core is a common feature in many pharmaceuticals, while the morpholine group is often introduced to improve the physicochemical properties of a compound, such as its solubility and metabolic stability[1][2]. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse substituents and the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound, with a focus on its role as a key intermediate in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. While comprehensive experimental data for this compound is not widely published, a combination of reported data for closely related analogs and computational predictions provides a solid foundation for its handling and application in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrN₂O | [3] |

| Molecular Weight | 243.10 g/mol | [3] |

| CAS Number | 885465-03-2 | - |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| Melting Point | Not explicitly reported; related aminobromopyridines have melting points ranging from 65-95 °C | [4] |

| Boiling Point | Not reported | - |

| Solubility | Expected to be soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate. | General chemical knowledge |

| pKa | The pyridine nitrogen is expected to be basic. The pKa of 3-aminopyridine is approximately 6.0. The morpholine nitrogen will also contribute to the overall basicity. | [5] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a microwave-assisted nucleophilic aromatic substitution reaction. This method offers significant advantages over traditional heating, including reduced reaction times and often improved yields.

Reaction Scheme:

Caption: Microwave-assisted synthesis of this compound.

Detailed Experimental Protocol:

This protocol is adapted from a reported microwave-assisted synthesis of 3-amino-5-bromopyridine derivatives[3].

Materials:

-

3,5-Dibromopyridine

-

Morpholine

-

N-Methyl-2-pyrrolidone (NMP)

-

Toluene

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc) and hexanes for chromatography

Equipment:

-

Microwave reactor

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Chromatography column

Procedure:

-

In a microwave reaction vessel, combine 3,5-dibromopyridine (1.0 eq), morpholine (1.2 eq), NMP, and toluene.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at 180 °C for 30 minutes.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the solvents.

-

Purify the crude product by silica gel flash column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield 5-Bromo-3-(morpholin-4-yl)pyridine[3].

Yield:

The reported isolated yield for this reaction is 63%[3].

Characterization and Spectroscopic Data

Accurate characterization of this compound is essential to confirm its identity and purity. The following spectroscopic data has been reported for this compound[3].

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.20 (d, J = 2.56 Hz, 1H), 8.15 (d, J = 1.76 Hz, 1H), 7.28 (t, J = 1.96 Hz, 1H), 3.86 (t, J = 4.77 Hz, 4H), 3.19 (t, J = 4.88 Hz, 4H) |

| Mass Spectrometry (MS) | m/z 244 (M + 1) |

| Elemental Analysis | Calculated for C₉H₁₁BrN₂O: C, 44.47%; H, 4.56%; N, 11.52%. Found: C, 44.23%; H, 4.58%; N, 11.43% |

Predicted ¹³C NMR: Key signals would be expected for the five distinct carbons of the pyridine ring and the two distinct carbons of the morpholine ring. The carbon bearing the bromine atom (C5) would be shifted downfield, and the carbons of the morpholine ring would appear in the aliphatic region.

Predicted IR Spectrum: Characteristic peaks would include C-H stretching vibrations from the aromatic and aliphatic portions of the molecule, C=C and C=N stretching vibrations from the pyridine ring, and C-O-C stretching from the morpholine ring. A C-Br stretching vibration would be expected in the lower frequency region of the spectrum.

Application in Drug Discovery: Synthesis of ABT-702

A prime example of the utility of this compound is its role as a key intermediate in the synthesis of ABT-702, a potent and selective non-nucleoside inhibitor of adenosine kinase (AK)[6][7][8][9][10]. Adenosine kinase is a therapeutic target for pain and inflammation.

The synthesis of ABT-702 involves a Suzuki coupling reaction, where the bromine atom of this compound is displaced by a boronic acid derivative to form a new carbon-carbon bond. This highlights the strategic importance of the bromo-substituent as a versatile handle for molecular elaboration.

Synthetic Workflow for ABT-702 Intermediate:

Caption: Key Suzuki coupling step in the synthesis of ABT-702.

This application demonstrates the power of this compound as a scaffold that allows for the late-stage introduction of complex molecular fragments, a highly desirable feature in medicinal chemistry for the rapid generation of analog libraries for SAR studies.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, particularly in the realm of drug discovery and development. Its straightforward synthesis, coupled with the strategic placement of a reactive bromine handle and the beneficial physicochemical properties imparted by the morpholine moiety, makes it an attractive starting material for the creation of novel therapeutic agents. The successful application of this intermediate in the synthesis of the potent adenosine kinase inhibitor ABT-702 serves as a compelling testament to its utility. As the demand for novel and effective pharmaceuticals continues to grow, the importance of key intermediates like this compound in enabling the efficient construction of complex molecular architectures is set to increase.

References

- Reddy, T. J., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, 83(4), 875-882. [Link]

- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Journal of Chemical Society of Pakistan, 43(4). [Link]

- Spectral data of compound 5a-5m, 6a-6e. (n.d.).

- Lee, C. H., et al. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Journal of medicinal chemistry, 44(13), 2133–2138. [Link]

- Royal Society of Chemistry. (2011). Supporting Information.

- Jarvis, M. F., et al. (2000). ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse. The Journal of pharmacology and experimental therapeutics, 295(3), 1156–1164. [Link]

- Kowaluk, E. A., et al. (2000). ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine), a Novel Orally Effective Adenosine Kinase Inhibitor With Analgesic and Anti-Inflammatory Properties. II. In Vivo Characterization in the Rat. The Journal of pharmacology and experimental therapeutics, 295(3), 1165–1174. [Link]

- Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Journal of Indian Research, 1(4), 84-88. [Link]

- Kolehmainen, E., et al. (2006). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 11(1), 1-13. [Link]

- Google Patents. (n.d.). CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde.

- ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5.

- PubMed. (2000). ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse. The Journal of pharmacology and experimental therapeutics, 295(3), 1156–1164. [Link]

- PubMed. (2000). ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin- 3-yl)pyrido[2,3-d]pyrimidine), a Novel Orally Effective Adenosine Kinase Inhibitor With Analgesic and Anti-Inflammatory Properties. II. In Vivo Characterization in the Rat. The Journal of pharmacology and experimental therapeutics, 295(3), 1165–1174. [Link]

- Royal Society of Chemistry. (n.d.). Supporting Information.

- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 198. [Link]

- Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. [Link]

- Goel, K. K., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 9(13), e202304625. [Link]

Sources

- 1. Pyridine, 3-bromo- [webbook.nist.gov]

- 2. ijrti.org [ijrti.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. jir.mewaruniversity.org [jir.mewaruniversity.org]

- 5. article.sciencepg.com [article.sciencepg.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 3-Amino-5-bromopyridine | C5H5BrN2 | CID 817681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin- 3-yl)pyrido[2,3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties. II. In vivo characterization in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Bromo-5-morpholinopyridine structure and properties

An In-depth Technical Guide to 3-Bromo-5-morpholinopyridine for Advanced Research

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We delve into its core chemical structure, physicochemical properties, synthesis, and reactivity. This document serves as a crucial resource for researchers, offering detailed experimental protocols, characterization data, and insights into its application in the development of novel therapeutic agents. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Strategic Importance of this compound

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals. Among these, pyridine derivatives are paramount due to their presence in numerous biologically active molecules. This compound emerges as a particularly valuable synthetic intermediate. It strategically combines two key pharmacophoric elements: the bromopyridine core and the morpholine moiety.

The bromine atom at the 3-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental for constructing complex molecular architectures.[1][2] The morpholine ring is recognized in medicinal chemistry as a "privileged structure."[3] Its inclusion in a molecule often confers favorable properties, including improved aqueous solubility, metabolic stability, and pharmacokinetic profiles, while also serving as a key interaction motif with biological targets.[3][4]

This guide provides an in-depth exploration of this compound, equipping drug development professionals with the foundational knowledge required to leverage this potent building block in their research endeavors.

Chemical Identity and Structure

The unique reactivity and biological relevance of this compound are direct consequences of its molecular structure.

Molecular Structure

The molecule consists of a pyridine ring substituted with a bromine atom at the 3-position and a morpholine ring attached via its nitrogen atom to the 5-position.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

-

Reagent Preparation: To a flame-dried round-bottom flask, add 3,5-dibromopyridine (1.0 eq), morpholine (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

-

Solvent Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to the flask to dissolve the reactants.

-

Reaction: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Some protocols may utilize microwave heating for shorter reaction times. [5]4. Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to yield pure this compound.

Spectral Data and Characterization

Structural confirmation and purity assessment are performed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the morpholine protons. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm), showing characteristic coupling patterns. The morpholine protons will appear as two multiplets in the aliphatic region (typically δ 3.0-4.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion (M+) peak and an M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom. For C₉H₁₁BrN₂O, the expected m/z would be approximately 242 and 244.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-N stretching, C-O-C stretching from the morpholine ring, and aromatic C-H and C=C/C=N stretching from the pyridine ring.

Reactivity and Applications in Drug Discovery

The utility of this compound lies in its predictable reactivity, which allows for its elaboration into more complex molecules.

Key Reactions

The bromine atom is the primary site of reactivity, making it an ideal substrate for palladium-catalyzed cross-coupling reactions.

Caption: Key cross-coupling reactions involving this compound.

These reactions enable the introduction of a wide variety of substituents (aryl, heteroaryl, alkyl, amino groups) at the 3-position, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. [1]

Role in Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of inhibitors for various biological targets, including kinases, which are often dysregulated in diseases like cancer. [1]The morpholine group can act as a hydrogen bond acceptor and improve the physicochemical properties of the final compound, while the pyridine ring can engage in π-stacking or hydrogen bonding interactions within a protein's active site. [3][4]

Safety, Handling, and Storage

Proper safety precautions are mandatory when working with this and related chemical compounds.

-

Hazard Identification: Based on data for analogous compounds like 3-bromopyridine, this substance should be considered harmful if swallowed and may cause skin and serious eye irritation. [6][7]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat. * Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [7][8][9]Avoid contact with skin and eyes. Wash hands thoroughly after handling. * Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [6]Keep away from strong oxidizing agents and strong acids. [6]

Conclusion

This compound stands out as a high-value building block for modern drug discovery. Its synthesis is straightforward, and its structure offers dual functionality: a reactive handle for molecular diversification and a beneficial morpholine moiety for optimizing drug-like properties. The strategic application of this intermediate allows for the efficient generation of compound libraries to probe a wide range of biological targets, accelerating the path toward novel therapeutics. This guide provides the essential technical knowledge for researchers to confidently and effectively utilize this compound in their synthetic and medicinal chemistry programs.

References

- Royal Society of Chemistry.

- Arkivoc.

- AWS.

- Amerigo Scientific. 3-Bromo-5-(prop-1-en-2-yl)pyridine. [Link]

- Eureka | Patsnap. Synthesis method of 3-bromo-5-methylpyridine. [Link]

- NIST WebBook. Pyridine, 3-bromo-. [Link]

- Chemistry Stack Exchange. Which organic compound's NMR and IR are these?[Link]

- Pipzine Chemicals. 3-Bromo-5-methylpyridine Manufacturer & Supplier in China. [Link]

- Google Patents.

- PubChem. 3-Bromo-5-(5-bromopentyl)pyridine. [Link]

- ResearchGate.

- PubChem. 3-Bromopyridine. [Link]

- PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

- PubChem. 3-Bromo-5-phenylpyridine. [Link]

- ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Synthesis of 3-Bromo-5-methylpyridine. [Link]

- Wikipedia. 3-Bromopyridine. [Link]

- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.

- MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

- MDPI. Special Issue : Organic Compounds with Biological Activity. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Bromopyridine - Wikipedia [en.wikipedia.org]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. fishersci.com [fishersci.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. enamine.enamine.net [enamine.enamine.net]

An In-depth Technical Guide to 4-(5-bromopyridin-3-yl)morpholine (CAS Number: 200064-13-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(5-bromopyridin-3-yl)morpholine, a heterocyclic building block with significant potential in medicinal chemistry. While specific biological activity for this compound is not extensively documented in peer-reviewed literature, its structural motifs—a bromopyridine core and a morpholine substituent—are prevalent in a wide array of bioactive molecules. This guide will delve into the known physicochemical characteristics of 4-(5-bromopyridin-3-yl)morpholine, outline a putative synthetic pathway and analytical methodologies, and explore the established roles of its constituent chemical functionalities in drug design and development. The information presented herein is intended to serve as a valuable resource for researchers utilizing this compound as a scaffold or intermediate in the synthesis of novel chemical entities with therapeutic potential.

Introduction: The Significance of Pyridinyl-Morpholine Scaffolds in Medicinal Chemistry

The convergence of pyridine and morpholine substructures within a single molecular entity represents a powerful strategy in modern drug discovery. The pyridine ring, a bioisostere of benzene, introduces a nitrogen atom that can act as a hydrogen bond acceptor and modulate the pKa of the molecule, thereby influencing its solubility and pharmacokinetic profile.[1] The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated to enhance aqueous solubility, improve metabolic stability, and provide a versatile point for structural diversification.[2][3] The combination of these two heterocycles in 4-(5-bromopyridin-3-yl)morpholine, coupled with a bromine atom that can serve as a handle for further chemical transformations such as cross-coupling reactions, makes this compound a valuable starting material for the synthesis of compound libraries targeting a diverse range of biological targets.[2]

Physicochemical Properties

4-(5-bromopyridin-3-yl)morpholine is a solid at room temperature with a molecular formula of C9H11BrN2O.[4] While specific experimental data for properties such as melting point and boiling point may vary depending on the purity of the sample, the available information from various suppliers provides a foundational understanding of its physical characteristics.[1]

| Property | Value/Description | Source(s) |

| CAS Number | 200064-13-7 | [4] |

| Molecular Formula | C9H11BrN2O | [4] |

| Molecular Weight | 243.10 g/mol | [4] |

| Appearance | Solid (Typical) | [1] |

| Purity | Typically ≥95% | [4] |

| Storage | 2-8 °C, in a dry, dark place | [5] |

| SMILES | BrC1=CN=CC(=C1)N1CCOCC1 | [4] |

| Predicted XlogP | 1.3 - 1.6 | [6] |

Synthesis and Characterization

Putative Synthetic Workflow

The synthesis would likely proceed as outlined in the following workflow:

Caption: Putative synthesis of 4-(5-bromopyridin-3-yl)morpholine.

Step-by-Step Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 3,5-dibromopyridine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add morpholine (1.1-1.5 eq) and a base such as potassium carbonate (K2CO3) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Reaction: Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, 4-(5-bromopyridin-3-yl)morpholine.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring and the morpholine ring. The protons on the pyridine ring will appear in the aromatic region, while the protons of the morpholine ring will appear as multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyridine and morpholine rings.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (243.10 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.

Potential Applications in Drug Discovery and Medicinal Chemistry

The true value of 4-(5-bromopyridin-3-yl)morpholine lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom provides a reactive site for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at the 5-position of the pyridine ring.

The Role of the Morpholine Moiety

The morpholine ring is a common feature in many FDA-approved drugs and is known to confer several advantageous properties:

-

Improved Physicochemical Properties: The morpholine group can increase the aqueous solubility and polarity of a molecule, which can lead to improved pharmacokinetic properties.[2]

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can increase the half-life of a drug.[3]

-

Biological Activity: The morpholine nitrogen can act as a hydrogen bond acceptor, interacting with biological targets. The entire ring can also serve as a rigid scaffold to orient other functional groups for optimal binding.

The Role of the Bromopyridine Moiety

The bromopyridine core is another key feature that contributes to the utility of this compound:

-

Synthetic Handle: The bromine atom is a versatile functional group that can be readily transformed into other functionalities through various chemical reactions, enabling the exploration of a broad chemical space.

-

Modulation of Electronic Properties: The electronegativity of the nitrogen and bromine atoms influences the electron distribution of the pyridine ring, which can affect its binding affinity to biological targets.

Potential Therapeutic Areas

Given the prevalence of the pyridinyl-morpholine scaffold in bioactive compounds, derivatives of 4-(5-bromopyridin-3-yl)morpholine could potentially be explored for a variety of therapeutic applications, including but not limited to:

-

Oncology: Many kinase inhibitors incorporate the morpholine moiety.[2]

-

Neuroscience: Compounds containing this scaffold have been investigated as receptor antagonists.

-

Infectious Diseases: The pyridine ring is a key component of several antibacterial and antiviral agents.

Safety and Handling

While a comprehensive Material Safety Data Sheet (MSDS) for 4-(5-bromopyridin-3-yl)morpholine is not widely available, based on information from suppliers and the nature of the compound, the following general safety precautions should be observed:

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Handle in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly closed container in a cool, dry, and dark place. Recommended storage temperature is 2-8 °C.[5]

Conclusion

4-(5-bromopyridin-3-yl)morpholine is a valuable heterocyclic building block with significant potential for the synthesis of novel bioactive compounds. While its own biological activity is not yet well-defined in the public domain, its constituent parts—the bromopyridine core and the morpholine moiety—are well-established pharmacophores in medicinal chemistry. This guide has provided a comprehensive overview of its known chemical properties, a plausible synthetic route, and an exploration of its potential applications in drug discovery. Researchers and scientists can leverage this information to effectively utilize 4-(5-bromopyridin-3-yl)morpholine as a key intermediate in the development of the next generation of therapeutic agents.

References

- Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 8(35), e202302146.

- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.

- Singh, R. K., & Kumar, S. (2020). Morpholine as a versatile moiety, a privileged pharmacophore and an outstanding heterocyclic motif with wide ranges of pharmacological activities due to different mechanisms of action. Bioorganic Chemistry, 96, 103578.

- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).

- ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF.

- MDPI. Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides.

- Organic Chemistry Portal. Morpholine synthesis.

- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.

- ResearchGate. Background on morpholine synthesis and our approach.

- E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update.

- ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives.

- National Institute of Standards and Technology. Morpholine. In NIST Chemistry WebBook.

- PubChemLite. 4-(3-bromopyridin-4-yl)morpholine (C9H11BrN2O).

- MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation.

- National Institute of Standards and Technology. Morpholine. In NIST Chemistry WebBook.

- Entrena, A., et al. (2022). Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. Pharmaceutics, 14(4), 715.

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. chemshuttle.com [chemshuttle.com]

- 5. 200064-13-7|3-Bromo-5-morpholinopyridine|BLD Pharm [bldpharm.com]

- 6. PubChemLite - 4-(3-bromopyridin-4-yl)morpholine (C9H11BrN2O) [pubchemlite.lcsb.uni.lu]

Synthesis of 3-Bromo-5-morpholinopyridine from 3,5-dibromopyridine

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-5-morpholinopyridine, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary focus is on the strategic conversion of commercially available 3,5-dibromopyridine. We will dissect the prevalent synthetic methodologies, with a detailed exploration of the palladium-catalyzed Buchwald-Hartwig amination as the superior strategy for achieving selective mono-amination. This document offers field-proven insights into reaction mechanisms, optimization of experimental parameters, and detailed protocols, designed for researchers, chemists, and professionals in pharmaceutical development.

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridines are ubiquitous structural motifs in a vast array of biologically active compounds, including numerous pharmaceuticals and agrochemicals.[1][2] The specific compound, this compound (CAS 200064-13-7)[3][4], serves as a critical intermediate, offering two distinct points for further chemical modification: the bromine atom for cross-coupling reactions and the morpholine nitrogen for potential salt formation or structural modification. Its synthesis from the symmetric precursor 3,5-dibromopyridine presents a classic challenge in selective functionalization. Achieving high-yield mono-substitution without significant formation of the di-substituted byproduct is paramount for an efficient and cost-effective process.

Synthetic Strategies: A Comparative Analysis

Two principal pathways emerge for the nucleophilic substitution of a bromine atom on the 3,5-dibromopyridine ring with morpholine: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Pathway A: Direct Nucleophilic Aromatic Substitution (SNAr)

The direct reaction of an amine with an aryl halide, known as Nucleophilic Aromatic Substitution (SNAr), is a fundamental transformation. In the context of pyridine chemistry, the electron-deficient nature of the ring facilitates nucleophilic attack, particularly at the 2-, 4-, and 6-positions. While the 3- and 5-positions are less activated, substitution can be forced under strenuous conditions.

Causality Behind the Challenge : The SNAr mechanism typically proceeds through a high-energy intermediate known as a Meisenheimer complex.[5][6] For an unactivated halide like 3,5-dibromopyridine, overcoming the activation energy for the formation of this complex requires harsh conditions, such as high temperatures and the use of very strong bases.

Attempts to synthesize related 3-amino-5-bromopyridines via SNAr have been reported to proceed with strong base-promoted conditions (e.g., t-BuONa/NaNH2).[7] However, these methods are often plagued by significant drawbacks:

-

Low Selectivity : A mixture of mono- and di-substituted products is common, alongside potential side-products from competing reactions.

-

Poor Regioselectivity : In some cases, rearrangement or substitution at other positions has been observed.[7]

-

Harsh Conditions : High temperatures and strong, non-nucleophilic bases are required, limiting functional group tolerance.

-

Purification Difficulties : The resulting product mixtures are often challenging to separate, leading to low isolated yields of the desired mono-substituted product.[7]

Given these limitations, the SNAr approach is generally considered less practical and efficient for the selective synthesis of this compound.

Pathway B: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, allowing for the coupling of amines with aryl and heteroaryl halides under relatively mild conditions with exceptional functional group tolerance.[2][8] This reaction has become an indispensable tool in both academic and industrial settings for synthesizing arylamines.[1][9][10]

The Mechanistic Advantage : The power of this methodology lies in its catalytic cycle, which provides a lower energy pathway compared to the uncatalyzed SNAr reaction. The choice of palladium source, phosphine ligand, and base is critical to the success and efficiency of the transformation.[11]

The generally accepted catalytic cycle is illustrated below.

Step-by-Step Protocol

-

Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,5-dibromopyridine (1.0 eq), sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq, 2 mol%), and XPhos (0.04 eq, 4 mol%).

-

Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Addition of Reagents : Under a positive pressure of inert gas, add anhydrous, degassed toluene (to achieve a concentration of ~0.2 M with respect to the limiting reagent) via syringe.

-

Initiation : Add morpholine (1.2 eq) to the stirring suspension via syringe.

-

Reaction : Place the flask in a preheated oil bath at 80-100 °C. Stir vigorously for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the 3,5-dibromopyridine is complete.

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Isolation : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Discussion of Key Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the interplay between the catalyst, ligand, base, and solvent.

-

Catalyst System (Palladium & Ligand) : The combination of Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand like XPhos is highly effective for coupling secondary amines. [12]Other common ligands include RuPhos, SPhos, and Josiphos-type ligands. [9][13]The choice of ligand can significantly impact reaction rate and yield, and screening may be necessary for optimization.

-

Base : A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for this transformation. Other bases like potassium tert-butoxide (KOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) can also be used. [10]* Solvent : Anhydrous, non-polar aprotic solvents are preferred. Toluene is a standard choice, though dioxane and THF are also frequently used. It is crucial that the solvent is thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.

-

Temperature : The reaction typically requires heating to proceed at a reasonable rate. Temperatures between 80 °C and 110 °C are common. Higher temperatures can sometimes lead to catalyst decomposition or side reactions.

Conclusion

The synthesis of this compound from 3,5-dibromopyridine is most effectively and selectively achieved using the Palladium-Catalyzed Buchwald-Hartwig amination. This method surpasses traditional SNAr approaches by offering milder reaction conditions, superior functional group tolerance, and, most importantly, greater control over the selective mono-amination, leading to higher yields of the desired product. The detailed protocol and discussion of key experimental parameters provided in this guide serve as a robust starting point for researchers in the synthesis of this and other valuable heteroaromatic intermediates.

References

- Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Angewandte Chemie International Edition, 50(28), 6338-6361. [Link]

- Kühn, O., & Fischer, C. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

- Boutadla, Y., et al. (2009). Palladium N-Heterocyclic Carbene Pre-catalysts Bearing Different Ancillary Ligands for the Buchwald–Hartwig Amination of Cyclic Secondary Amines with Aryl Chlorides.

- Penalva, C., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Tetrahedron Letters, 52(10), 1121-1124. [Link]

- Buchwald, S. L., & Hartwig, J. F. (2010).

- Baran, P. S., et al. (2013). Palladium‐Catalyzed Amination of Aryl Halides.

- Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

- Lipshutz, B. H., et al. (2019). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.

- Marion, N., & Nolan, S. P. (2007). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Bioorganic & Medicinal Chemistry, 15(20), 6641-6651. [Link]

- Organ, M. G., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal, 12(18), 4749-4755. [Link]

- This compound. (n.d.). Chemspace. [Link]

- Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 138(42), 13862-13865. [Link]

- Williams, A., et al. (2015). Concerted Nucleophilic Aromatic Substitutions. Angewandte Chemie International Edition, 54(40), 11846-11849. [Link]

- This compound. (n.d.). Chemspace. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. scbt.com [scbt.com]

- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Bromo-5-morpholinopyridine: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Introduction: The Strategic Value of the 3-Bromo-5-morpholinopyridine Scaffold

In the landscape of medicinal chemistry and drug development, the pyridine ring stands as a cornerstone scaffold, prized for its presence in numerous therapeutic agents and its versatile chemical functionality. The strategic introduction of specific substituents onto this core structure is a fundamental exercise in molecular design, aimed at modulating physicochemical properties, biological activity, and metabolic stability. This compound (Chemical Formula: C₉H₁₁BrN₂O) has emerged as a particularly valuable building block for researchers. Its unique trifunctional nature—a nucleophilic morpholine nitrogen, an electrophilic pyridine nitrogen, and a reactive C-Br bond poised for cross-coupling—offers a powerful toolkit for the synthesis of complex molecular architectures.

This guide provides an in-depth technical overview of this compound, moving beyond simple data recitation to explore the causality behind synthetic strategies and the logic of its application in modern synthetic workflows. It is intended for researchers, scientists, and drug development professionals who require a practical, field-proven understanding of this important chemical intermediate.

Physicochemical and Spectroscopic Data

A thorough characterization of a synthetic building block is the foundation of its effective use. The table below summarizes the key physical and spectroscopic properties of this compound.

| Property | Value | Source |

| Chemical Formula | C₉H₁₁BrN₂O | [1][2] |

| Molecular Weight | 243.10 g/mol | [1][2] |

| CAS Number | 200064-13-7 | [1][2][3] |

| Appearance | Off-white to light yellow solid | Typical Supplier Data |

| ¹H NMR (CDCl₃) | δ 8.20 (d, 1H), 8.15 (d, 1H), 7.28 (t, 1H), 3.86 (t, 4H), 3.19 (t, 4H) | [4] |

| Mass Spec (MS) | m/z 244 (M+1) | [4] |

Note: Spectroscopic data is based on reported literature values and may vary slightly based on solvent and instrumentation.

Synthesis of this compound: A Comparative Analysis

The efficient synthesis of this compound is critical for its accessibility as a building block. Traditional methods often suffer from harsh conditions, long reaction times, and the formation of difficult-to-separate by-products. Modern synthetic chemistry, however, offers more refined and efficient pathways.

Methodology 1: Microwave-Assisted Nucleophilic Aromatic Substitution

A highly effective and rapid method for the synthesis of this compound involves the microwave-assisted reaction of 3,5-dibromopyridine with morpholine.[4] This approach represents a significant improvement over conventional heating methods.

Rationale for Microwave Irradiation: Conventional heating of 3,5-dibromopyridine with amines can be sluggish and often leads to the formation of isomeric by-products due to competing reaction pathways. Microwave irradiation accelerates the reaction rate by efficiently heating the polar solvent and reactants, leading to significantly shorter reaction times. This rapid heating minimizes the formation of thermal decomposition products and unwanted side-products, resulting in a cleaner reaction profile and higher isolated yields of the desired mono-substituted product.[4] For instance, under identical thermal conditions (180°C), conventional heating of 3,5-dibromopyridine with pyrrolidine yielded only 4% of the product, whereas microwave heating produced a 55% yield.[4]

Experimental Protocol: Microwave Synthesis

-

Vessel Preparation: To an 80 mL microwave reaction vessel, add 3,5-dibromopyridine (5.14 g, 21.7 mmol) and morpholine (an excess is typically used).

-

Solvent Addition: Add a solvent mixture of toluene (8.2 mL) and 1-methyl-2-pyrrolidinone (NMP) (4.1 mL). NMP serves as a high-boiling polar solvent that efficiently absorbs microwave energy.

-

Microwave Irradiation: Seal the vessel and place it in a CEM Discover microwave instrument. Irradiate the mixture with a microwave power of 300 watts at 180°C for approximately 1 hour.

-

Work-up and Purification: After cooling, the crude product is purified by silica gel flash chromatography.

-

Crystallization: The purified compound is then crystallized from a suitable solvent (e.g., EtOAc) to yield pure 5-Bromo-3-(morpholin-4-yl)pyridine.[4]

Yield Comparison of Synthetic Methods

| Method | Reagents | Conditions | Yield | By-products | Reference |

| Microwave | 3,5-dibromopyridine, Morpholine | NMP/Toluene, 180°C, <1 hr | 63% | Minimal | [4] |

| Strong Base | 3,5-dibromopyridine, Morpholine | t-BuONa/NaNH₂ | 40% | Two major by-products | [4] |

| Palladium Catalysis | 3,5-dibromopyridine, Morpholine | Pd₂(dba)₃/rac-BINAP | 71% | Not specified | [4] |

This data clearly demonstrates the advantage of the microwave-assisted protocol in providing a good yield with a cleaner product profile and significantly reduced reaction time.

Core Reactivity: A Gateway to Molecular Diversity

The synthetic utility of this compound is primarily derived from the reactivity of the C-Br bond at the 3-position of the pyridine ring. This site is ideal for participating in palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation in modern organic synthesis.[5]

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl and heteroaryl structures by coupling an organohalide with an organoboron species, such as a boronic acid or ester.[6] For this compound, this reaction allows for the introduction of a vast array of aryl or heteroaryl substituents, a key strategy in exploring the structure-activity relationship (SAR) of potential drug candidates.[7][8]

Mechanism Overview: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound.

-

Transmetalation: The organic group from the activated boronic acid (in the form of a boronate complex) is transferred to the palladium center.

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. scbt.com [scbt.com]

- 3. 200064-13-7|this compound|BLD Pharm [bldpharm.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Physical and chemical properties of 3-Bromo-5-morpholinopyridine

An In-depth Technical Guide to 3-Bromo-5-morpholinopyridine: Properties, Synthesis, and Analysis

Introduction

This compound is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. As a disubstituted pyridine, it incorporates two key structural motifs: a bromine atom and a morpholine ring. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce molecular complexity. The morpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical characterization of this compound, offering field-proven insights for researchers and drug development professionals.

Compound Identification and Structure

A clear identification of the molecular structure and its associated identifiers is the foundation of all chemical research.

| Identifier | Value |

| IUPAC Name | 4-(5-Bromopyridin-3-yl)morpholine |

| CAS Number | 886364-70-7; 200064-13-7[1] |

| Molecular Formula | C₉H₁₁BrN₂O[1] |

| Molecular Weight | 243.10 g/mol [1] |

| SMILES | C1COCCN1C2=CC(=CN=C2)Br |

| InChI Key | Not readily available. |

Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and behavior in various experimental settings.

| Property | Value | Source |

| Appearance | Solid | [2] |

| Melting Point | 34-35 °C | [2] |

| Boiling Point | Data not available | |

| Solubility | Soluble in common organic solvents like CDCl₃ for NMR analysis.[2] Limited solubility in water is expected for similar organic heterocyclic compounds.[3] |

Synthesis and Chemical Reactivity

The synthetic accessibility and predictable reactivity of this compound are central to its utility as a chemical intermediate.

Synthetic Strategy: Microwave-Assisted Nucleophilic Aromatic Substitution

A highly efficient method for synthesizing this compound involves the microwave-assisted reaction of 3,5-dibromopyridine with morpholine.[2] This approach offers significant advantages over conventional heating methods, which often result in low yields and the formation of unwanted by-products.[2]

Causality Behind the Method:

-

Microwave Irradiation: Provides rapid and uniform heating, drastically reducing reaction times from many hours to minutes. This minimizes the thermal degradation of reactants and products.

-

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at positions ortho and para to the ring nitrogen. In 3,5-dibromopyridine, the C3 and C5 positions are electronically activated for substitution. The reaction with morpholine, a secondary amine, proceeds via an SNAr mechanism to displace one of the bromine atoms.

-

Efficiency: This method has been reported to produce the desired product in good yield (63%) without the by-products often seen in strong base-promoted reactions.[2]

Below is a diagram illustrating the synthetic workflow.

Chemical Reactivity

The reactivity of this compound is dominated by the bromine substituent on the electron-deficient pyridine ring.

-

Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of aryl, heteroaryl, alkyl, alkynyl, and amino groups at the C3 position, providing a powerful tool for library synthesis and structure-activity relationship (SAR) studies in drug discovery.[4][5]

-

Lithiation: The bromine can be exchanged with lithium using organolithium reagents (e.g., n-butyllithium) at low temperatures, generating a lithiated intermediate that can react with various electrophiles.

-

Basicity: The nitrogen atom of the pyridine ring and the morpholine ring are basic and can be protonated or act as ligands for metal centers.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is critical. NMR and mass spectrometry are primary techniques for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound in CDCl₃, the following signals are characteristic[2]:

-

δ 8.20 (d, 1H, J = 2.56 Hz): Corresponds to the proton at the C2 position of the pyridine ring.

-

δ 8.15 (d, 1H, J = 1.76 Hz): Corresponds to the proton at the C6 position of the pyridine ring.

-

δ 7.28 (t, 1H, J = 1.96 Hz): Corresponds to the proton at the C4 position of the pyridine ring.

-

δ 3.86 (t, 4H, J = 4.77 Hz): Protons on the morpholine ring adjacent to the oxygen atom (-O-CH₂-).

-

δ 3.19 (t, 4H, J = 4.88 Hz): Protons on the morpholine ring adjacent to the nitrogen atom (-N-CH₂-).

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Electrospray Ionization (ESI-MS): This technique typically shows the protonated molecule [M+H]⁺. For C₉H₁₁BrN₂O, the expected m/z is 243.0 and 245.0.

-

Isotopic Pattern: A key feature is the presence of two major peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+2+H]⁺). This is the characteristic isotopic signature of a molecule containing one bromine atom (⁵⁰·⁷% ⁷⁹Br and ⁴⁹·³% ⁸¹Br).[6] The reported mass spectrum shows a peak at m/z 244 (M+1), which likely represents the [M+H]⁺ ion for the ⁸¹Br isotope or is an average representation.[2]

The logical workflow for characterizing a newly synthesized batch of this compound is outlined below.

Experimental Protocol: ¹H NMR Spectroscopy

This protocol provides a self-validating system for confirming the identity and purity of this compound.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the synthesized compound. The precise mass is not critical for identity confirmation but is for quantitative analysis (qNMR).

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice as it is a common solvent that dissolves many organic compounds and has a residual solvent peak (δ ~7.26 ppm) that does not typically interfere with the compound's signals.

-

Use a CDCl₃ solvent that contains tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) for referencing the chemical shift axis.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer (a 400 MHz instrument is sufficient).[2]

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve good resolution and symmetrical peak shapes.

-

Acquire a standard ¹H NMR spectrum. A 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~2-4 seconds, and a relaxation delay of 1-2 seconds are typical starting parameters. Co-add 8 to 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing and Interpretation:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.

-

Integrate the peaks. Set the integration of one of the aromatic proton signals (e.g., the triplet at δ 7.28 ppm) to 1.0. The other aromatic peaks should integrate to ~1.0, and the two morpholine signals should integrate to ~4.0 each.

-

Analyze the chemical shifts, integration values, and coupling patterns (multiplicity and J-couplings) and compare them to the reference data to confirm the structure. The presence of significant unassignable peaks indicates impurities.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions can be inferred from related structures like 3-bromopyridine.

-

Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7] May cause respiratory irritation.[7]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[8] Avoid breathing dust, fumes, or vapors.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[9]

References

- Reddy, T. J., et al. (2011).

- CAS 200064-13-7 | this compound. BLD Pharm.

- 3-Bromo-5-methylpyridine Manufacturer & Supplier in China. Pipzine Chemicals.

- The Role of Halogenated Pyridines in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd.

- Mastering Organic Synthesis: The Role of 3-Bromo-5-chloropyridine. Ningbo Inno Pharmchem Co., Ltd.

- Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry. Benchchem.

- Safety Data Sheet for 3-Bromopyridine. Jubilant Ingrevia.

- Safety Data Sheet for 3-Bromopyridine. Thermo Fisher Scientific.

- Safety D

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. 3-Bromo-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety, COA & SDS [pipzine-chem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 3-Bromo-5-morpholinopyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-5-morpholinopyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. In the absence of extensive published quantitative solubility data for this specific molecule, this document emphasizes the foundational principles governing its solubility. We present a theoretical framework for predicting its behavior in various organic solvents based on its distinct structural motifs: a substituted pyridine ring and a morpholine moiety. This guide offers a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility using the benchmark shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This document is designed to equip researchers, scientists, and drug development professionals with the necessary theoretical knowledge and practical methodologies to effectively work with this compound.

Introduction: The Structural Rationale for Solubility Analysis

This compound is a molecule that marries two key heterocyclic structures prevalent in medicinal chemistry. Its solubility is a critical parameter that dictates its utility in synthetic reactions, its formulation potential, and its behavior in biological assays. The molecule's structure can be deconstructed into two primary components that govern its physicochemical properties:

-

The 3-Bromo-Pyridine Core: The pyridine ring is an aromatic heterocycle with a nitrogen atom that imparts polarity and allows it to act as a hydrogen bond acceptor. The bromine substituent adds to the molecular weight and introduces a degree of polarizability, which can influence van der Waals interactions. The position of the bromine and the point of attachment to the morpholine ring are critical in determining the molecule's overall dipole moment and interaction potential.

-

The Morpholine Moiety: The morpholine ring is a saturated heterocycle containing both an ether linkage and a secondary amine (in this case, a tertiary amine as it's attached to the pyridine ring). This group is well-regarded in drug design for its ability to enhance aqueous solubility and metabolic stability.[1][2] The oxygen atom can act as a hydrogen bond acceptor, and the nitrogen atom introduces basicity, with a pKa that can be crucial for solubility in different pH environments.[1] The incorporation of a morpholine ring often improves both aqueous and lipid solubility, a desirable trait for pharmacokinetic profiles.[3]

Understanding the interplay of these structural features is paramount for predicting and experimentally determining the solubility of this compound in a range of organic solvents.

Theoretical Solubility Profile

The guiding principle for predicting solubility is "like dissolves like," which posits that a solute will dissolve best in a solvent that has a similar polarity.[4] The polarity of this compound is complex, possessing both polar (pyridine nitrogen, morpholine oxygen and nitrogen) and less polar (aromatic ring, bromine atom) characteristics.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High to Moderate | The hydroxyl groups of these solvents can act as hydrogen bond donors to the nitrogen and oxygen atoms of the solute. The overall polarity of the solute is expected to be compatible with these solvents. |

| Polar Aprotic | Acetonitrile, DMSO, DMF | High | These solvents possess significant dipole moments and can engage in strong dipole-dipole interactions with the polar regions of the solute. The absence of acidic protons prevents unwanted reactions. DMSO is a particularly strong solvent for a wide range of organic compounds.[5] |

| Intermediate Polarity | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | THF, with its ether oxygen, should be a good solvent. DCM's ability to engage in dipole interactions should facilitate dissolution. Ethyl acetate's ester group provides some polarity. |

| Nonpolar | Hexanes, Toluene | Low to Very Low | The dominant nonpolar character of these solvents makes them poor candidates for dissolving the polar this compound. The energy required to break the solute-solute and solvent-solvent interactions to form new solute-solvent interactions is likely unfavorable. |

Experimental Determination of Thermodynamic Solubility

For definitive solubility data, experimental determination is essential. The shake-flask method is the gold standard for measuring thermodynamic (or equilibrium) solubility, representing the saturation point of a solution in equilibrium with an excess of the solid compound.[6]

Core Principles of the Shake-Flask Method

This method involves creating a slurry by adding an excess amount of the solid compound to the solvent of choice. The mixture is then agitated at a constant temperature for an extended period to ensure that equilibrium is reached between the dissolved and undissolved solute. After equilibration, the undissolved solid is separated, and the concentration of the solute in the resulting saturated solution is quantified.[7]

Detailed Experimental Protocol

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

-

HPLC column (e.g., C18 reversed-phase)

Step-by-Step Workflow:

-

Preparation: Add an excess amount of solid this compound to a glass vial. An amount that is visually in excess is sufficient; typically, 5-10 mg for a few mL of solvent is a good starting point.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the slurry for at least 24 hours to ensure equilibrium is reached. Some systems may require up to 72 hours; it is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued.[8]

-

Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to settle. To ensure complete removal of undissolved particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Sample Collection: Carefully draw the supernatant using a syringe and filter it through a chemically inert 0.22 µm syringe filter into a clean vial.[9] This step is critical to remove any remaining microscopic particles that could otherwise lead to an overestimation of solubility.

-

Dilution: Accurately dilute a known volume of the filtered, saturated solution with the appropriate mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample by HPLC to determine the concentration of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

HPLC Quantification Method

A reversed-phase HPLC method is suitable for the quantification of pyridine derivatives.[10][11]

Table 2: Example HPLC Parameters for Quantification

| Parameter | Condition |

| HPLC System | Standard system with pump, autosampler, and UV detector |

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% formic acid or trifluoroacetic acid to improve peak shape) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25 °C |

| Detection | UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound) |

| Injection Vol. | 10 µL |

| Quantification | Based on a calibration curve of standard solutions of this compound of known concentrations. |

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound must be consulted, the safety precautions for related bromo-pyridine compounds provide a strong basis for safe handling.[12][13]

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[15]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Caption: Predicting Solubility Based on Molecular Interactions.

Conclusion

The solubility of this compound in organic solvents is dictated by its hybrid structure, which combines the polar, hydrogen-bonding acceptor capabilities of a pyridine and a morpholine ring with the less polar characteristics of its aromatic system and bromine substituent. While high solubility is predicted in polar aprotic and protic solvents, and low solubility in nonpolar solvents, these estimations must be confirmed through empirical measurement. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for determining the thermodynamic solubility, which is a cornerstone for advancing research and development involving this compound. Adherence to proper safety protocols is essential when handling this and related chemical entities.

References

- Abraham, M. H. (n.d.). How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange.

- Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? YouTube.

- Singh, A., et al. (n.d.). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. MDPI.

- Rizzi, A., et al. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central.

- Zarghampour, M., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- Khan Academy. (n.d.). Solubility of organic compounds.

- Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.

- U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.

- Goti, G., et al. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central.

- Hulet, R. (2021, February 13). 4: Predicting the solubility of organic molecules. YouTube.

- Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- Kourounakis, A. P., et al. (n.d.). Contribution of the morpholine scaffold on the activity of... ResearchGate.

- Kumar, A., et al. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online.

- Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).

- Singh, A., et al. (n.d.). A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. HERA.

- Wang, J., et al. (2010). Solubilities of N-[(4-Bromo-3,5-difluorine)-phenyl]maleimide in Pyridine, Acetone, Tetrahydrofuran, Ethanol, Trichloromethane, and Acetonitrile at Temperature between (285.00 and 350.15) K. Journal of Chemical & Engineering Data.

- Dave, R. S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.

- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.

- Solubility of Things. (n.d.). Pyridine.

- chemeurope.com. (n.d.). Pyridine.

- Reddit. (2015, May 15). Pyridine Is miscible with EVERYTHING!?

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HERA [hera.sedici.unlp.edu.ar]

- 4. Khan Academy [khanacademy.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. fishersci.com [fishersci.com]

The Therapeutic Potential of Morpholine-Containing Pyridines: A Technical Guide to Their Biological Activities

Introduction: The Privileged Scaffolds of Medicinal Chemistry